molecular formula C11H16N2O2 B7844624 4-amino-3-methoxy-N-propylbenzamide

4-amino-3-methoxy-N-propylbenzamide

Cat. No.: B7844624
M. Wt: 208.26 g/mol
InChI Key: WMHFGESPXIDRPO-UHFFFAOYSA-N
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Description

4-Amino-3-methoxy-N-propylbenzamide is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a derivative of benzamide and contains functional groups such as an amino group, a methoxy group, and a propyl group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methoxybenzoyl chloride as the starting material.

  • Reaction Steps: The process involves the reaction of 3-methoxybenzoyl chloride with propylamine under controlled conditions to form the desired compound.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like halides (e.g., iodide, bromide) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield this compound oxo-compounds.

  • Reduction Products: Reduction can produce this compound amine derivatives.

  • Substitution Products: Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: 4-Amino-3-methoxy-N-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-3-methoxy-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the compound, affecting its reactivity and biological activity.

Comparison with Similar Compounds

  • 3-Amino-4-methoxybenzamide: This compound differs by the position of the amino group on the benzene ring.

  • 4-Bromo-3-methoxy-N-propylbenzamide: This compound contains a bromine atom instead of the amino group.

  • 4-Amino-3-methyl-N-propylbenzamide: This compound has a methyl group instead of the methoxy group.

Uniqueness: 4-Amino-3-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-amino-3-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHFGESPXIDRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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